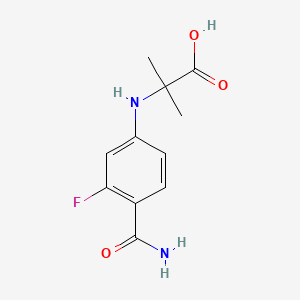
2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid
Overview
Description
“(4-Carbamoyl-3-fluorophenyl)boronic acid” is an organometallic compound . It has a molecular formula of C7H7BFNO3 .
Molecular Structure Analysis
The molecular weight of this compound is 182.95 Da . The InChI Key is LKXXEWDYAWOZRW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has 13 heavy atoms, 6 of which are aromatic . It has 2 rotatable bonds, 4 H-bond acceptors, and 3 H-bond donors . Its molar refractivity is 44.32 . It has a high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Scientific Research Applications
Monofluorinated Molecules and Crystal Structures
- Research on monofluorinated small molecules, including similar structures to 2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid, has shown insights into crystal structures and hydrogen bonding patterns. For example, the study of 2-amino-2-(2-fluorophenyl)acetic acid revealed unique hydrogen bonding to carboxylate oxygen atoms in adjacent molecules, highlighting the importance of fluorine in molecular interactions (Burns & Hagaman, 1993).
Synthesis and Stereochemistry
- The synthesis and stereochemical analysis of compounds structurally related to this compound have been explored. For instance, the synthesis of enantioselective derivatives of β-alanine, which bear resemblance to the compound , demonstrates the potential for creating structurally complex and stereochemically defined molecules (Arvanitis et al., 1998).
Therapeutic Applications and Synthesis of Antagonists
- Compounds structurally similar to this compound have been synthesized for potential therapeutic applications. For example, the synthesis of MDV3100, an androgen receptor antagonist, utilized a similar compound in its synthesis pathway, demonstrating the pharmaceutical relevance of such molecules (Li Zhi-yu, 2012).
Catabolism of DNA Bases and Anti-Cancer Drugs
- The compound's analogs have been used to study the catabolism of DNA bases and anti-cancer drugs. Research has shown that similar compounds are involved in the catabolism of the DNA base thymine and the anti-cancer drug 5-fluorouracil, suggesting their potential role in biochemical pathways and drug metabolism (Gani, Hitchcock, & Young, 1985).
Complexes with Transition Metal Ions
- Complexes of compounds structurally related to this compound with transition metals have been synthesized. These complexes exhibit unique thermal and magnetic properties, indicating potential applications in material science (Ferenc et al., 2017).
Antibacterial Agents
- Derivatives of the compound have shown promise as antibacterial agents. Research on pyridonecarboxylic acids, which share structural similarities, indicates their efficacy as antibacterial agents, opening avenues for new drug development (Egawa et al., 1984).
Safety and Hazards
Mechanism of Action
Mode of Action
Due to the lack of information on the compound’s primary targets, the mode of action is also unclear. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
properties
IUPAC Name |
2-(4-carbamoyl-3-fluoroanilino)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-11(2,10(16)17)14-6-3-4-7(9(13)15)8(12)5-6/h3-5,14H,1-2H3,(H2,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQJUHYDJFUQBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC(=C(C=C1)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

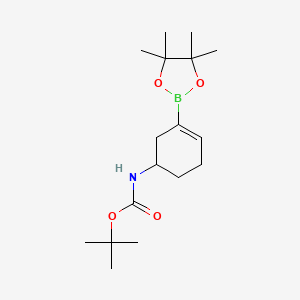

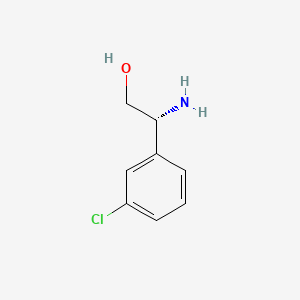

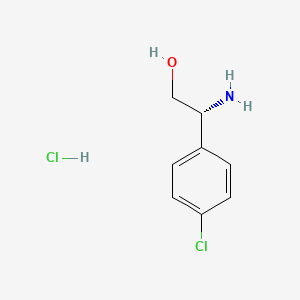
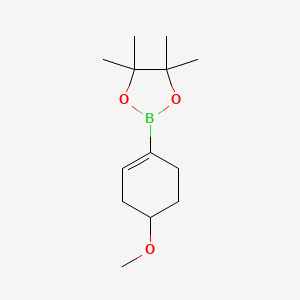
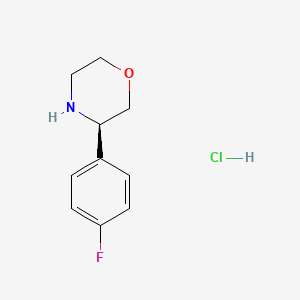
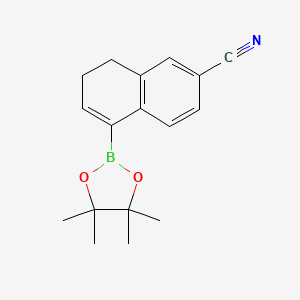
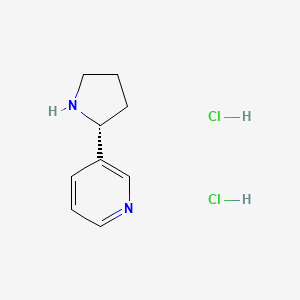


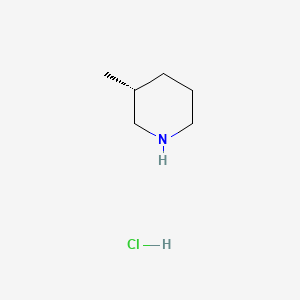
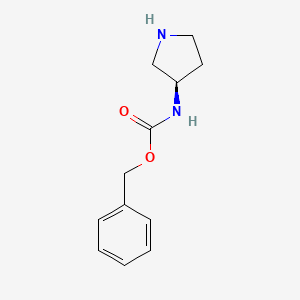
![3-Butenoic acid, 2-[(ethoxycarbonyl)amino]-, methyl ester](/img/no-structure.png)